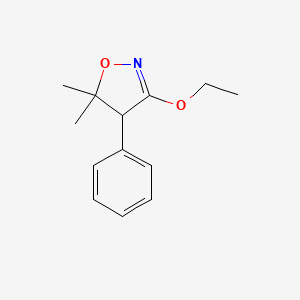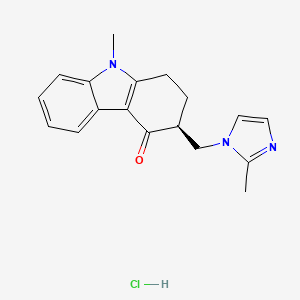
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone: is a heterocyclic compound that features a quinolinone core structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinolinone core is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 6-position.
Pyridine Substitution: The pyridine ring is introduced via a coupling reaction, such as the Suzuki coupling, using appropriate boronic acid derivatives.
Hydrazone Formation: The final step involves the reaction of the quinolinone derivative with hydrazine or hydrazine derivatives to form the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinolinone N-oxides or hydrazone oxides.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of various substituted quinolinone derivatives.
Applications De Recherche Scientifique
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone: Lacks the hydrazone moiety but shares the quinolinone and pyridine structures.
6-Chloro-4-(4-pyridinyl)-2-quinolinone: Lacks both the amino and hydrazone groups.
3-Amino-4-(4-pyridinyl)-2-quinolinone: Lacks the chloro group but retains the amino and pyridine structures.
Uniqueness
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone is unique due to the presence of the hydrazone moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, chloro, pyridine, and hydrazone groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Propriétés
IUPAC Name |
6-chloro-2-hydrazinyl-4-phenylquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17)15(19-12)20-18/h1-8H,17-18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZQOLICSPWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)






![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)



